

Commercial Suppliers and Technical Guide for **NH2-C2-NH-Boc**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **NH2-C2-NH-Boc**

Cat. No.: **B557209**

[Get Quote](#)

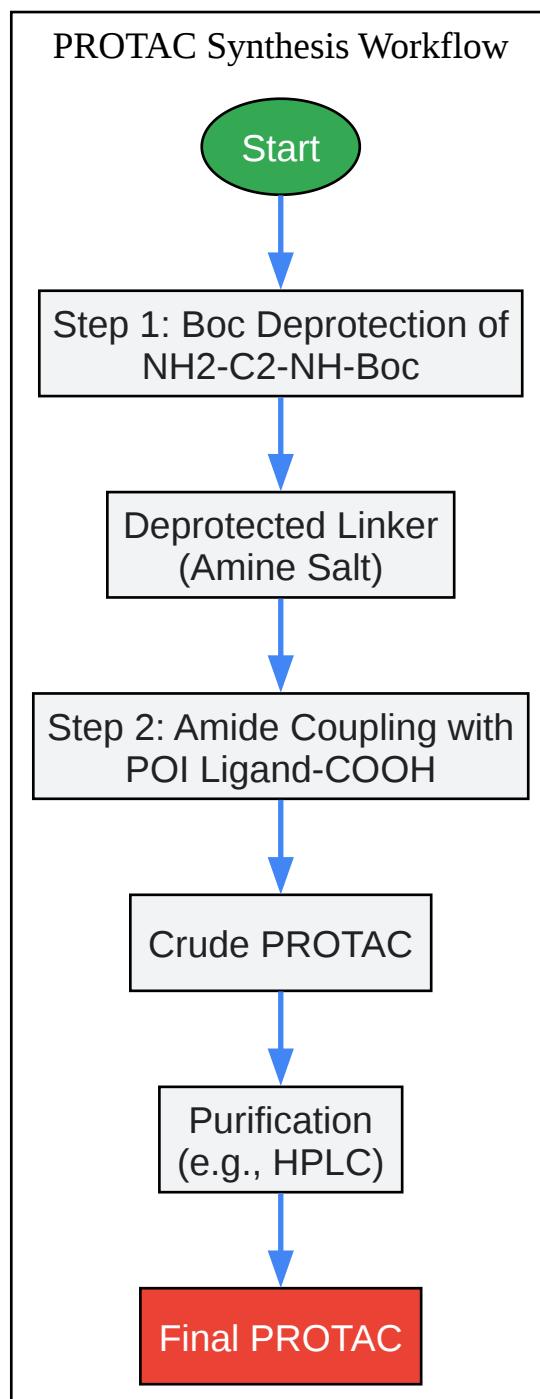
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-C2-NH-Boc, also known as Boc-ethylenediamine, is a foundational building block in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its structure, featuring a primary amine at one end and a Boc-protected amine at the other, connected by a two-carbon (C2) linker, makes it an ideal and versatile component for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the commercial suppliers of **NH2-C2-NH-Boc** and its derivatives, detailed experimental protocols for its use in PROTAC synthesis, and a summary of relevant quantitative data to aid researchers in their drug development endeavors.

Commercial Availability

A variety of chemical suppliers offer **NH2-C2-NH-Boc** and related linkers, often marketed as "PROTAC linkers." These compounds are available in various purities and quantities to suit diverse research needs. Below is a summary of prominent commercial suppliers.


Supplier	Product Name(s)	CAS Number	Purity	Notes
MedChemExpress	NH2-C2-NH-Boc (PROTAC Linker 22)	57260-73-8	>99%	Also offers deuterated versions (NH2-C2-NH-Boc-d4) and linkers with varying PEG lengths (e.g., NH2-PEG3-C2-NH-Boc). [1] [2]
Selleck Chemicals	NH2-PEG3-C2-NH-Boc	101187-40-0	>99%	Marketed as a PEG-based PROTAC linker. [3]
Sigma-Aldrich	Boc-nh2	N/A	Varies	Offers a range of Boc-protected amines and PEGylated linkers. [4]
Ambeed	NH2-C2-NH-Boc (PROTAC Linker 22)	57260-73-8	N/A	Alkyl chain-based PROTAC linker.
TargetMol	NH2-C2-NH-Boc (PROTAC Linker 22)	57260-73-8	>98%	Described as an alkyl chain-based PROTAC linker for the synthesis of PROTACs. [5]
Cambridge Bioscience	NH2-PEG5-C2-NH-Boc	189209-27-6	97%	A PEG-based PROTAC linker. [6]

Core Application: Synthesis of PROTACs

The primary application of **NH2-C2-NH-Boc** is as a linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The synthesis of a PROTAC using a linker like **NH2-C2-NH-Boc** typically involves a two-step process.

Experimental Workflow: PROTAC Synthesis

The general workflow for synthesizing a PROTAC using **NH2-C2-NH-Boc** involves the deprotection of the Boc group to reveal a reactive amine, followed by the coupling of this amine to a ligand for the protein of interest.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of a PROTAC using **NH2-C2-NH-Boc** and a von Hippel-Lindau (VHL) E3 ligase ligand.

Step 1: Boc Deprotection of the Linker

This procedure removes the tert-butoxycarbonyl (Boc) protecting group to expose the primary amine for the subsequent coupling reaction.

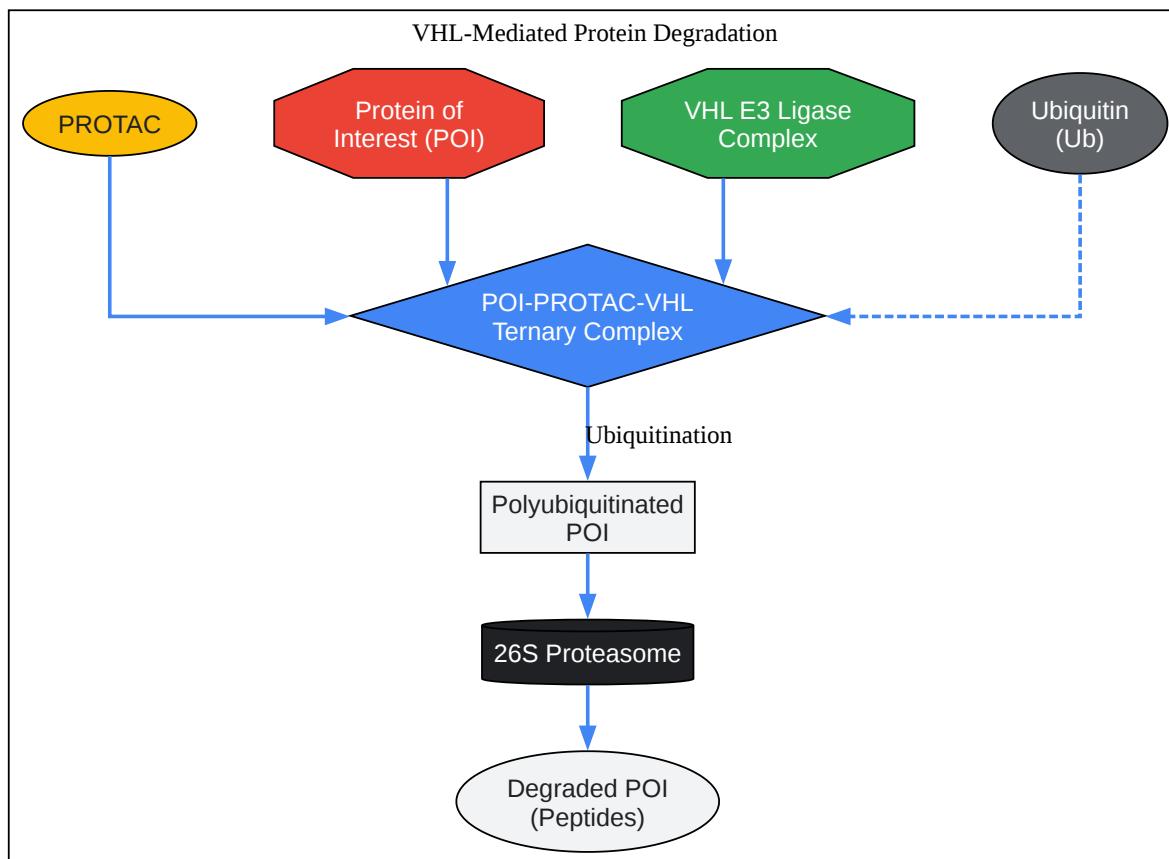
- Reagents and Materials:
 - **NH2-C2-NH-Boc**
 - Anhydrous Dichloromethane (DCM)
 - Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
 - Round-bottom flask
 - Magnetic stirrer
 - Rotary evaporator
- Procedure:
 - Dissolve **NH2-C2-NH-Boc** (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
 - To the stirred solution, add TFA (e.g., 20-50% v/v) or an excess of 4M HCl in 1,4-dioxane dropwise at room temperature.
 - Stir the reaction mixture at room temperature for 1-2 hours.
 - Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.
 - Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid.

- The resulting crude amine salt is typically dried under high vacuum and can often be used directly in the next step without further purification.

Step 2: Amide Coupling to a Protein of Interest (POI) Ligand

This step forms a stable amide bond between the deprotected linker amine and a carboxylic acid-functionalized ligand for the POI.

- Reagents and Materials:


- Deprotected NH₂-C₂-NH₂ linker (from Step 1)
- POI ligand with a terminal carboxylic acid (1.0 equivalent)
- Anhydrous N,N-Dimethylformamide (DMF)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
- N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
- Round-bottom flask
- Magnetic stirrer
- Ethyl acetate (EtOAc)
- Water
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Purification system (e.g., flash column chromatography or preparative HPLC)

- Procedure:

- In a separate flask, dissolve the POI ligand with a terminal carboxylic acid in anhydrous DMF.
- To this solution, add HATU and DIPEA.
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Add the crude deprotected linker amine salt to the reaction mixture.
- Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
- Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel or preparative reverse-phase HPLC to yield the final PROTAC.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

VHL-Mediated Protein Degradation Pathway

PROTACs synthesized using **NH2-C2-NH-Boc** often incorporate a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The resulting PROTAC hijacks the VHL E3 ligase complex to induce the degradation of the target protein.

[Click to download full resolution via product page](#)

Caption: Mechanism of PROTAC-induced targeted protein degradation via the VHL E3 ligase pathway.

Quantitative Data Summary

The efficacy of a PROTAC is determined by several key quantitative parameters. Below are tables summarizing typical performance metrics for PROTACs, including those synthesized

with VHL ligands.

Table 1: Physicochemical and Permeability Properties of Representative VHL-Based PROTACs

PROTAC ID	Target POI	Molecular Weight (MW)	ALogP	Hydrogen Bond Donors (HBD)	PAMPA Permeability (Pe, 10^{-6} cm/s)
MZ1	BRD4	806.9	3.2	5	0.6
AT1	BET	850.0	3.1	6	Not Reported

Table 2: In Vitro Performance of Representative VHL-Based PROTACs

PROTAC ID	Target POI	VHL Binding Affinity (Kd)	Cellular Degradation (DC_{50})	Maximum Degradation (D_{max})
MZ1	BRD4	185 nM	1-100 nM	>90%
AT1	BET	185 nM	1-100 nM	>90%

Note: The specific performance of a PROTAC is highly dependent on the POI ligand and the overall structure of the molecule. The data presented here are representative examples.

Conclusion

NH2-C2-NH-Boc is a critical and readily available chemical tool for researchers engaged in the development of PROTACs. Its straightforward use in a two-step synthetic protocol allows for the efficient generation of diverse PROTAC libraries for targeted protein degradation. This guide provides a foundational understanding of its commercial sources, detailed experimental procedures for its application, and the key quantitative parameters used to evaluate the resulting molecules. As the field of targeted protein degradation continues to expand, the strategic use of well-defined linkers like **NH2-C2-NH-Boc** will remain paramount in the discovery of novel therapeutics for a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NH2-C2-NH-Boc | PROTAC Linker | TargetMol [targetmol.com]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for NH2-C2-NH-Boc]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b557209#commercial-suppliers-of-nh2-c2-nh-boc>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com